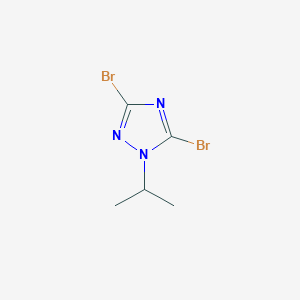

3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3,5-dibromo-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGBJNJSWLSJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole can be synthesized through the bromination of 1-isopropyl-1H-1,2,4-triazole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 1-isopropyl-1H-1,2,4-triazole using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

Major Products Formed:

- Substitution reactions yield various substituted triazoles depending on the nucleophile used.

- Reduction reactions yield 1-isopropyl-1H-1,2,4-triazole .

Scientific Research Applications

The compound exhibits notable biological activities that make it suitable for various applications:

- Antifungal and Herbicidal Activity : Due to its structural characteristics, 3,5-dibromo-1-isopropyl-1H-1,2,4-triazole has potential as a fungicide and herbicide . Studies have indicated that it can inhibit fungal growth effectively .

- Pharmaceutical Applications : The compound has been investigated for its cytotoxic properties against various cancer cell lines. Its mechanism of action involves interaction with biological targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents .

Case Study 1: Antifungal Applications

In a study examining the antifungal properties of triazole derivatives, 3,5-dibromo-1-isopropyl-1H-1,2,4-triazole was found to demonstrate significant inhibitory effects against several fungal strains. The compound's efficacy was attributed to its ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .

Case Study 2: Cytotoxicity in Cancer Research

Research conducted on the cytotoxic effects of various triazole derivatives revealed that this compound exhibited promising results against human cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole

- CAS No.: 1240567-67-2

- Molecular Formula : C₅H₇Br₂N₃

- Molecular Weight : 268.94 g/mol

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

Structural Features :

The compound consists of a 1,2,4-triazole ring substituted with two bromine atoms at the 3- and 5-positions and an isopropyl group at the 1-position. Bromine atoms enhance electrophilic reactivity, while the bulky isopropyl group may influence steric hindrance and solubility .

Hazard Profile :

- GHS Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Precautionary Measures : Use protective equipment and avoid inhalation or contact .

A comparative analysis of structurally related 1,2,4-triazole derivatives highlights substituent effects on physicochemical properties and applications. Key compounds include:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- Bromine Atoms : All compounds feature bromine at the 3- and 5-positions, which likely enhances electrophilicity and participation in halogen-bonding interactions.

- N1-Substituents :

- 4-Fluorobenzyl Group : Introduces aromaticity and electron-withdrawing fluorine, which may modulate electronic properties for biological activity .

- Acetamide-isopropyl : Adds hydrogen-bonding capability, making the compound suitable for pharmaceutical applications .

Molecular Weight Trends :

- The acetamide derivative (325.99 g/mol) has the highest molecular weight due to the additional oxygen and nitrogen atoms .

- The methyl-substituted compound (240.88 g/mol) is the lightest, favoring applications requiring lower molecular weight intermediates .

Applications: Methyl Derivative: Used in organic synthesis, likely due to its simplicity and reactivity . Acetamide Derivative: Serves as a pharmaceutical intermediate, leveraging its hydrogen-bonding groups for drug design .

Hazard Profiles: The isopropyl derivative has well-documented hazards (e.g., respiratory irritation), while the methyl analogue lacks detailed safety data, possibly due to insufficient testing .

Biological Activity

3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique molecular structure featuring bromine atoms at positions 3 and 5, and an isopropyl group at position 1. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The molecular formula of this compound is C₇H₈Br₂N₄, with a molecular weight of approximately 240.88 g/mol. The presence of bromine enhances its reactivity, allowing it to interact with various biological targets. The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites in biological molecules, which can inhibit enzyme activity and disrupt cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies involving Gram-positive and Gram-negative bacteria, the compound demonstrated potent inhibitory effects. For instance:

- Minimum Inhibitory Concentrations (MICs) :

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have shown that this triazole derivative possesses anti-inflammatory capabilities. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The strongest effects were noted at concentrations of 50 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to other triazole derivatives, a comparative analysis was conducted:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-1-methyl-1H-1,2,4-triazole | 0.85 | Methyl group instead of isopropyl |

| 3-Bromo-1-methyl-1H-1,2,4-triazole | 0.79 | Methyl substitution at the 1 position |

| 5-Bromo-1H-1,2,4-triazol-3-amino | 0.62 | Amino group at position 3 |

| 3-Bromo-4-methylthio-1H-1,2,4-triazole | 0.66 | Thioether substitution at position 4 |

The unique combination of bromine and isopropyl groups in this compound contributes to its distinct biological profile compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Antimicrobial Activity Study : A study evaluated various triazoles against Mycobacterium tuberculosis and found that compounds with structural similarities to this compound exhibited enhanced activity compared to standard treatments .

- Anti-inflammatory Research : Another investigation assessed the impact of triazoles on cytokine release in PBMC cultures. The results indicated that compounds similar to 3,5-Dibromo-1-isopropyl exhibited significant reductions in TNF-α production .

Q & A

Q. How do steric and electronic effects of the isopropyl group influence catalytic applications in polymer synthesis?

- Methodological Answer : The isopropyl group reduces catalyst poisoning in ring-opening polymerization (ROP) of lactides by blocking coordination sites. Electrochemical studies (cyclic voltammetry) show a 0.3 V anodic shift in oxidation potential vs. methyl analogs, indicating enhanced stability. Applications in synthesizing biodegradable polyesters require co-catalysts like DBU .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.